
octan-2-yl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-2-yl 2,2-dimethylpropanoate is an organic ester compound. It is formed by the esterification of octan-2-ol and 2,2-dimethylpropanoic acid. This compound is known for its pleasant fruity odor, making it useful in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octan-2-yl 2,2-dimethylpropanoate typically involves the esterification reaction between octan-2-ol and 2,2-dimethylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. The general reaction is as follows:
Octan-2-ol+2,2-dimethylpropanoic acidAcid CatalystOctan-2-yl 2,2-dimethylpropanoate+Water
Industrial Production Methods
In an industrial setting, the esterification process can be carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water. The product is then purified by distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Octan-2-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to octan-2-ol and 2,2-dimethylpropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Octan-2-ol and 2,2-dimethylpropanoic acid.
Reduction: Octan-2-ol and 2,2-dimethylpropanol.
Transesterification: New ester and alcohol depending on the reactants used.
Scientific Research Applications
Octan-2-yl 2,2-dimethylpropanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems due to its structural similarity to certain natural esters.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the fragrance and flavor industry for its pleasant odor.
Mechanism of Action
The mechanism of action of octan-2-yl 2,2-dimethylpropanoate in biological systems involves its hydrolysis to octan-2-ol and 2,2-dimethylpropanoic acid. These products can then interact with various molecular targets and pathways. The ester bond is susceptible to enzymatic hydrolysis by esterases, leading to the release of the alcohol and acid components.
Comparison with Similar Compounds
Similar Compounds
Octan-2-yl acetate: Similar ester formed from octan-2-ol and acetic acid.
Octan-2-yl butanoate: Formed from octan-2-ol and butanoic acid.
Octan-2-yl hexanoate: Formed from octan-2-ol and hexanoic acid.
Uniqueness
Octan-2-yl 2,2-dimethylpropanoate is unique due to the presence of the 2,2-dimethylpropanoic acid moiety, which imparts distinct steric and electronic properties compared to other esters. This uniqueness can influence its reactivity and interactions in various applications.
Properties
CAS No. |
62047-53-4 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
octan-2-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H26O2/c1-6-7-8-9-10-11(2)15-12(14)13(3,4)5/h11H,6-10H2,1-5H3 |
InChI Key |
NOMAJVMDMJMOMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dichlorophenyl)-2-[3-(2-methoxyethoxy)propyl]-1,3-dioxolane](/img/structure/B14547319.png)

![1-[(3-Cyanophenyl)methyl]-5-nitroquinolin-1-ium perchlorate](/img/structure/B14547334.png)
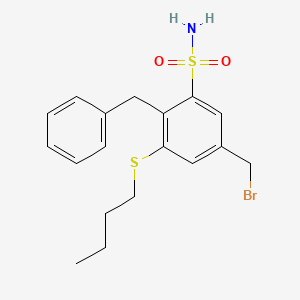
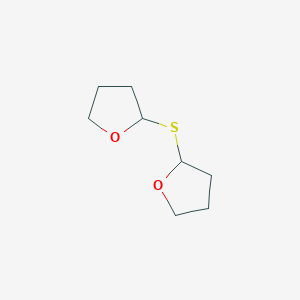
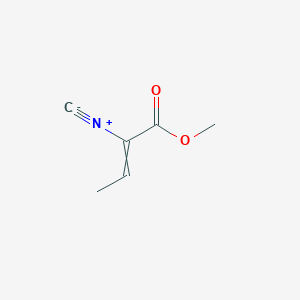
![3,3-Dimethyl-4-[(propan-2-yl)sulfanyl]pent-4-en-2-one](/img/structure/B14547360.png)
![7H-Indolo[3,2-c]quinoline, 8,9,10,11-tetrahydro-](/img/structure/B14547365.png)
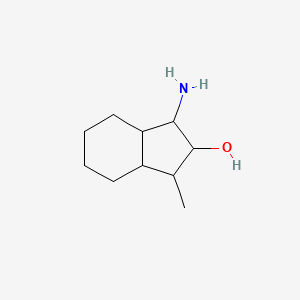
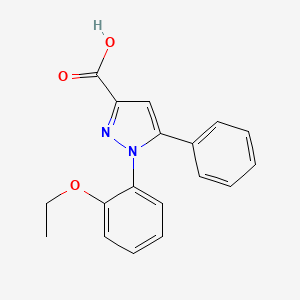
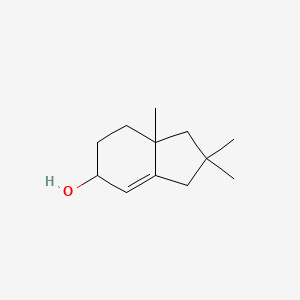


phenyl(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14547410.png)
